molecular formula C10H10N4S B1415707 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 1105189-88-5

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Cat. No.: B1415707
CAS No.: 1105189-88-5
M. Wt: 218.28 g/mol
InChI Key: WYFDXQYBQFSRIO-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a fused imidazole and triazole ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the compound .

Scientific Research Applications

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like benzimidazole and imidazo[1,2-a]pyridine share structural similarities and exhibit similar biological activities.

    Triazole derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related and are known for their antimicrobial and antifungal properties.

Uniqueness

What sets 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol apart is its fused ring system, which combines the properties of both imidazole and triazole rings. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-phenyl-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c15-10-12-11-9-13(6-7-14(9)10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFDXQYBQFSRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=S)NN=C2N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 2
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 3
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 4
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 5
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 6
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

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